Air-Stability Advantage for Formulation & Storage
2-(4-Hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid, as a condensed product of a benzaldehyde derivative with cysteine, demonstrates superior air-stability compared to the free aldehyde precursors. Aldehydes are notoriously prone to oxidation by atmospheric oxygen, which complicates formulation and long-term storage [1]. The patent explicitly states that the thiazolidine-4-carboxylic acid derivative is 'stable without oxidation by air,' a property that directly addresses a key limitation of aldehyde-based compounds [1].
| Evidence Dimension | Stability to air oxidation |
|---|---|
| Target Compound Data | Stable; no oxidation by air observed |
| Comparator Or Baseline | Benzaldehyde derivatives (free aldehydes) |
| Quantified Difference | Qualitative but definitive: stable vs. readily oxidized |
| Conditions | General storage and formulation conditions (patent disclosure) |
Why This Matters
This stability is critical for procurement decisions where the compound must maintain chemical integrity during shipping, storage, and experimental use, reducing the risk of degradation-related batch failures.
- [1] JPS56133216A. Antitumor agent. Japan Patent. 1981. View Source
